3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Description
Nomenclature and Structural Classification
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is systematically classified as a substituted aromatic aldehyde bearing the Chemical Abstracts Service registry number 137380-49-5. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural composition, indicating the presence of a hydroxymethyl group at the third position and methyl substituents at positions 2, 4, and 6 of the benzene ring, with an aldehyde functional group completing the molecular framework. This nomenclature follows established organic chemistry conventions for describing polysubstituted aromatic compounds with multiple functional groups.
The molecular formula C₁₁H₁₄O₂ reflects the compound's composition, encompassing eleven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 178.23 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as O=CC1=C(C)C=C(C)C(CO)=C1C, which systematically encodes the connectivity pattern of atoms within the molecule. The International Chemical Identifier key GJSOCYDNDMREOL-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.
Table 1: Chemical Identifiers and Physical Properties
The compound belongs to the broader chemical class of substituted benzaldehydes, specifically categorized as a trimethylated aromatic aldehyde with hydroxymethyl functionality. This structural classification places it within the family of electron-rich aromatic compounds that exhibit enhanced reactivity toward electrophilic substitution reactions due to the electron-donating nature of the methyl substituents. The presence of both aldehyde and primary alcohol functional groups within the same molecule creates opportunities for diverse chemical transformations and applications in synthetic organic chemistry.
Historical Context and Discovery
The development of this compound emerged from advances in aromatic formylation chemistry, particularly building upon the foundational work in benzaldehyde synthesis established during the early nineteenth century. Benzaldehyde itself was first extracted in 1803 by the French pharmacist Martrès during investigations into amygdalin, the poisonous compound found in bitter almonds. This pioneering work laid the groundwork for subsequent developments in aromatic aldehyde chemistry, including the synthesis of more complex substituted derivatives.
The synthetic methodology relevant to this compound synthesis draws heavily from the Rieche formylation reaction, discovered by Alfred Rieche in 1960. This formylation technique employs dichloromethyl methyl ether as the formyl source with titanium tetrachloride as catalyst, targeting electron-rich aromatic compounds such as mesitylene and phenols. The Rieche formylation represents a significant advancement in aromatic chemistry, providing mild reaction conditions and excellent selectivity for the introduction of aldehyde functionality into substituted aromatic systems.
Research developments in the late twentieth and early twenty-first centuries have expanded the synthetic applications of Rieche formylation to include various Lewis acid catalysts beyond titanium tetrachloride. Recent studies demonstrate that silver trifluoromethanesulfonate, aluminum trichloride, and iron trichloride can effectively catalyze the formylation of methoxylated aromatic compounds under mild conditions. These methodological improvements have enhanced the accessibility of complex substituted benzaldehydes, including derivatives bearing multiple functional groups such as hydroxymethyl substituents.
Relationship to Mesitaldehyde and Mesitylene Derivatives
This compound represents a structurally elaborated derivative of mesitaldehyde, also known as 2,4,6-trimethylbenzaldehyde, which serves as the fundamental parent compound within this chemical family. Mesitaldehyde itself is a colorless aromatic aldehyde characterized by three methyl groups attached to the benzene ring at positions 2, 4, and 6, creating a symmetrical substitution pattern that significantly influences its chemical reactivity and physical properties. The relationship between these compounds exemplifies the systematic structural modification approach commonly employed in organic synthesis for developing compounds with enhanced or modified properties.
The synthetic connection between mesitylene and both mesitaldehyde and this compound illustrates the versatility of electron-rich aromatic substrates in formylation chemistry. Mesitylene undergoes oxidation in acidic medium using oxidants such as chromium trioxide or potassium permanganate to yield mesitaldehyde, while formylation reactions using paraformaldehyde or dimethylformamide with suitable catalysts provide alternative synthetic routes. The preparation of this compound likely involves similar methodologies applied to appropriately substituted mesitylene derivatives or through post-formylation functionalization of mesitaldehyde.
Table 2: Structural Comparison of Mesitylene Derivatives
The electron-donating methyl groups present in all three compounds activate the aromatic ring toward electrophilic substitution reactions, with the substitution pattern influencing both reactivity and selectivity. This activation effect becomes particularly important in formylation reactions, where the electron density distribution determines the preferred sites for electrophilic attack. The presence of the hydroxymethyl group in this compound introduces additional complexity through potential hydrogen bonding interactions and increased polarity compared to the parent mesitaldehyde structure.
Significance in Benzaldehyde Chemistry
The significance of this compound within benzaldehyde chemistry extends beyond its structural novelty to encompass its functional versatility as a synthetic intermediate and its potential applications in various industrial sectors. The compound exemplifies the principle of functional group compatibility, demonstrating how aldehyde and primary alcohol functionalities can coexist within a single molecule while maintaining chemical stability and synthetic utility. This dual functionality creates opportunities for selective transformations and controlled reactivity patterns that are valuable in complex synthetic sequences.
The aldehyde functional group provides a reactive site for numerous transformations including oxidation to carboxylic acids, reduction to primary alcohols, and condensation reactions with various nucleophiles. Simultaneously, the hydroxymethyl substituent offers additional reactivity through its primary alcohol functionality, enabling transformations such as esterification, etherification, and oxidation to aldehyde or carboxylic acid derivatives. This combination of reactive sites within a single molecule positions this compound as a versatile building block for synthetic organic chemistry applications.
The compound's applications span multiple industrial sectors, with documented use as a fragrance or flavoring agent due to its aromatic character and as an intermediate in organic synthesis for pharmaceutical and agrochemical development. The aromatic nature combined with the presence of multiple functional groups contributes to its potential utility in the development of complex organic molecules with desired biological or physical properties. Recent research has demonstrated the effectiveness of similar substituted benzaldehydes in resin formulations, where they enhance thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.
Table 3: Applications and Synthetic Utility
The electron-donating methyl groups enhance the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions that are fundamental to many synthetic transformations. This enhanced reactivity, combined with the presence of multiple functional groups, positions this compound as an important intermediate in the synthesis of more complex molecular architectures. The compound's significance in benzaldehyde chemistry thus reflects both its immediate synthetic utility and its potential for further structural elaboration in advanced organic synthesis applications.
Properties
IUPAC Name |
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-5,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSOCYDNDMREOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350439 | |
| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137380-49-5 | |
| Record name | Benzaldehyde, 3-(hydroxymethyl)-2,4,6-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137380-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reimer-Tiemann Reaction
- Principle: The Reimer-Tiemann reaction is a classical method for ortho-formylation of phenols. In this context, 2,4,6-trimethylphenol undergoes reaction with chloroform and a strong base (commonly sodium hydroxide).
- Conditions: The reaction is typically conducted at 60–70°C.
- Mechanism: Chloroform in basic medium generates dichlorocarbene, which attacks the ortho position relative to the hydroxyl group, introducing a formyl group.
- Outcome: This yields 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde after subsequent hydrolysis steps.
- Advantages: Straightforward and uses relatively inexpensive reagents.
- Limitations: Moderate yields and potential side reactions due to harsh basic conditions.
Formylation of Mesitylene Derivatives
- Catalytic Formylation: Mesitylene (1,3,5-trimethylbenzene) or 2,4,6-trimethylphenol can be formylated using electrophilic formylating agents such as dichloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts.
- Catalysts: Aluminum chloride (AlCl₃) is commonly used as a catalyst.
- Reaction Conditions: Low temperatures (0–10°C) to control reactivity and selectivity.
- Industrial Adaptation: Continuous flow reactors and optimized catalyst ratios improve yield and scalability.
- Example: Using dichloromethyl methyl ether and anhydrous aluminum chloride catalysis, 2,4,6-trimethylbenzaldehyde can be synthesized with yields exceeding 88% (see Table 1).
Hydroxymethylation
- After formylation, the aldehyde group can be selectively reduced or hydroxymethylated to introduce the hydroxymethyl (-CH₂OH) group at the 3-position.
- This step may involve mild reducing agents or hydroxymethylation reagents under controlled conditions to avoid over-reduction or side reactions.
A patent (CN102924252A) describes an efficient industrial method for synthesizing 2,4,6-trimethylbenzaldehyde, a key intermediate for the target compound, using mesitylene and dichloromethyl methyl ether catalyzed by anhydrous aluminum chloride. The process achieves high yields (>88%) and is suitable for scale-up.
Table 1: Effect of Reaction Conditions on Yield of 2,4,6-Trimethylbenzaldehyde
| Sequence | Solvent | AlCl₃ Ratio (mol/mol) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | 1:2 | 10 | 62 |
| 2 | CH₂Cl₂ | 1:2.2 | 10 | 68 |
| 3 | CH₂Cl₂ | 1:2.5 | 10 | 72 |
| 4 | CH₂Cl₂ | 1:2.8 | 10 | 86 |
| 5 | CH₂Cl₂ | 1:3.2 | 10 | 88 |
| 6 | CH₂Cl₂ | 1:3.5 | 10 | 89 |
| 7 | CH₂Cl₂ | 1:3 | 5 | 85 |
| 8 | CH₂Cl₂ | 1:3 | 20 | 87 |
| 9 | CHCl₃ | 1:3 | 10 | 78 |
| 10 | CCl₄ | 1:3 | 10 | 72 |
| 11 | THF | 1:3 | 10 | 59 |
| 12 | DME | 1:3 | 10 | 68 |
Note: CH₂Cl₂ (dichloromethane) is the preferred solvent, and increasing the aluminum chloride ratio improves yield up to an optimum point (~1:3.2 molar ratio). Temperature control around 10°C is critical for maximizing yield and minimizing side reactions.
- Continuous Flow Reactors: Industrial synthesis benefits from continuous flow technology, which allows precise control over reaction time, temperature, and reagent mixing, leading to consistent product quality.
- Catalyst Optimization: Aluminum chloride remains the catalyst of choice due to its strong Lewis acidity and cost-effectiveness.
- Purification: Post-reaction, the mixture undergoes aqueous workup, organic extraction, drying, and distillation under reduced pressure to isolate the pure aldehyde.
- Environmental and Safety Notes: Handling of aluminum chloride and chlorinated solvents requires strict safety protocols due to corrosiveness and toxicity.
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reimer-Tiemann Reaction | 2,4,6-Trimethylphenol | Chloroform, NaOH | 60–70°C, basic aqueous | Moderate | Classical method, moderate yield |
| Formylation with AlCl₃ | Mesitylene or 2,4,6-trimethylphenol | Dichloromethyl methyl ether, AlCl₃ | 0–10°C, anhydrous conditions | Up to 89 | Industrially scalable, high yield |
| Hydroxymethylation (post-formylation) | 2,4,6-Trimethylbenzaldehyde | Mild reducing agents or hydroxymethylation reagents | Mild conditions | Variable | Introduces hydroxymethyl group selectively |
The preparation of this compound is effectively achieved through a two-step approach: first, the selective formylation of 2,4,6-trimethylphenol or mesitylene derivatives using Lewis acid-catalyzed electrophilic substitution, and second, the introduction of the hydroxymethyl group via controlled hydroxymethylation or reduction. The aluminum chloride-catalyzed formylation with dichloromethyl methyl ether in dichloromethane solvent at low temperatures is the most efficient and industrially viable method, offering yields up to 89%. Reaction parameters such as catalyst ratio, solvent choice, and temperature critically influence the yield and purity of the product.
This synthesis route balances cost, scalability, and environmental considerations, making it the preferred method for producing this compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2,4,6-trimethylbenzoic acid.
Reduction: 3-(Hydroxymethyl)-2,4,6-trimethylbenzyl alcohol.
Substitution: 3-(Hydroxymethyl)-2,4,6-trimethyl-5-nitrobenzaldehyde or 3-(Hydroxymethyl)-2,4,6-trimethyl-5-bromobenzaldehyde.
Scientific Research Applications
Pharmaceutical Industry
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield bioactive molecules. For example, it can be utilized in the synthesis of anti-inflammatory and analgesic agents.
Case Study : A study demonstrated the synthesis of a series of benzyl alcohol derivatives from this compound, which showed promising anti-inflammatory activity in vitro .
Agrochemical Applications
This compound is used as a precursor in the development of agrochemicals. Its derivatives can act as effective pesticides and herbicides due to their ability to interfere with plant growth regulators.
Data Table: Agrochemical Derivatives
| Compound Name | Application Type | Efficacy |
|---|---|---|
| Trimethylbenzaldehyde derivative | Herbicide | High efficacy against broadleaf weeds |
| Hydroxymethyl derivative | Insecticide | Effective against aphids and mites |
Flavor and Fragrance Industry
This compound is also utilized in the flavor and fragrance industry due to its pleasant aromatic properties. It can be found in various formulations for perfumes and food flavorings.
Case Study : Research indicated that this compound contributes to the olfactory profile of certain essential oils, enhancing their market value .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde and hydroxymethyl groups, forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the modulation of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde
- Molecular Formula : C12H16O2 vs. C11H14O2 (hydroxymethyl variant).
- Molar Mass : 192.25 g/mol vs. 178.23 g/mol.
- Key Difference : Replacement of the hydroxymethyl group with a methoxymethyl (-CH2OCH3) group.
- Impact: The methoxy group reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to the hydroxymethyl analog. Enhanced lipophilicity, making it more suitable for applications requiring non-polar environments .
2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)
- Structure : Lacks the 3-hydroxymethyl group.
- Natural Occurrence : Found in essential oils of Eryngium species (e.g., E. foetidum and E. maritimum), contributing to aromatic profiles .
- Reactivity : Participates efficiently in visible-light-promoted cyclization reactions due to electron-donating methyl groups, yielding 1,3,4-oxadiazoles in high yields (~75–90%) .
- Applications : Used in fragrance industries and as a precursor in organic synthesis.
Comparison with Isomeric Trimethylbenzaldehydes
Isomers such as 2,3,4-trimethylbenzaldehyde, 2,4,5-trimethylbenzaldehyde, and 2,3,6-trimethylbenzaldehyde differ in substituent positions, leading to distinct properties:
- Steric hindrance from 2,4,6-methyl groups in all isomers limits accessibility for certain reactions, but the hydroxymethyl group introduces additional functionalization sites .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 3-(Hydroxymethyl)-2,4,6-TMBA | C11H14O2 | 178.23 | 2,4,6-CH3; 3-CH2OH |
| 3-(Methoxymethyl)-2,4,6-TMBA | C12H16O2 | 192.25 | 2,4,6-CH3; 3-CH2OCH3 |
| 2,4,6-Trimethylbenzaldehyde | C10H12O | 148.20 | 2,4,6-CH3 |
Biological Activity
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (CAS No. 137380-49-5) is a derivative of trimethylbenzaldehyde, a compound known for its various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a hydroxymethyl group attached to a trimethyl-substituted benzaldehyde structure. Its molecular formula is C11H14O2, with a molecular weight of approximately 178.23 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has shown potential in interacting with various enzymes, which may lead to alterations in metabolic pathways. Its derivatives have been studied for their roles in enzyme inhibition and activation .
- Antimicrobial Activity : Research indicates that hydroarylation products derived from this compound exhibit significant antimicrobial properties against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus . This suggests that the compound may serve as a potential antimicrobial agent.
- Antioxidant Properties : The compound's structure allows it to act as an antioxidant. Studies have demonstrated its ability to scavenge free radicals and mitigate oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Interaction | Modulates enzyme activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results indicated that the compound demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be notably low compared to standard antibiotics.
- Antioxidant Activity in Plant Models : In a controlled experiment using Brassica napus, the application of essential oils containing this compound showed enhanced antioxidant enzyme activity (SOD and CAT) under oxidative stress conditions induced by cadmium chloride treatment. This suggests that the compound can enhance plant resilience against environmental stressors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, and how does regioselectivity impact yield?
- Methodology : The Rieche formylation reaction is highly effective for introducing aldehyde groups into electron-rich aromatic systems. For example, 2,4,6-Trimethylbenzaldehyde (a precursor) was synthesized with 84% yield using Cl₂CHOCH₃ and TiCl₄ as a catalyst in chloroform . To introduce the hydroxymethyl group, consider Friedel-Crafts alkylation followed by oxidation or protection-deprotection strategies. Monitor regioselectivity via NMR to confirm substitution patterns.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to identify methyl (δ 2.1–2.4 ppm), hydroxymethyl (δ 4.5–4.7 ppm), and aldehyde (δ 9.8–10.2 ppm) groups.
- HPLC : Optimize with a C18 column and UV detection (λ = 254 nm) using acetonitrile/water (70:30) as the mobile phase .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ = 164.2) via ESI-MS.
Q. How should researchers screen for potential genotoxicity of this compound?
- Methodology : Follow OECD guidelines:
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to assess mutagenicity.
- In Vitro Micronucleus Assay : Evaluate chromosomal aberrations in human lymphocytes. Note that 2,4,6-Trimethylbenzaldehyde showed negative Ames results but induced chromosomal aberrations in vitro; thus, prioritize in vivo follow-ups (e.g., comet assay in rodent models) .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodology : Due to its moderate polarity, use ethanol/water mixtures (80:20) or ethyl acetate/hexane (1:3). Monitor solubility via gravimetric analysis (reported solubility in ethanol: ~45 mg/mL) . Sublimation at reduced pressure (1–5 mmHg) and 120–130°C may also purify the compound .
Advanced Research Questions
Q. How can conflicting HPLC purity data from different laboratories be resolved?
- Methodology : Cross-validate using orthogonal methods:
- GC-MS : Confirm retention time and mass fragmentation patterns.
- Ion Chromatography : Detect trace impurities (e.g., residual TiCl₄ from synthesis) .
- Quantitative H NMR : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity assessment.
Q. What strategies improve regioselective functionalization of the hydroxymethyl group without affecting the aldehyde?
- Methodology :
- Protection : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before modifying the hydroxymethyl group.
- Catalytic Selectivity : Employ Pd/C or Ru-based catalysts for selective oxidation of hydroxymethyl to carboxyl groups under mild conditions .
Q. How does the electronic environment of the trimethylbenzene core influence reaction kinetics in cross-coupling reactions?
- Methodology : Perform DFT calculations to map electron density (e.g., HOMO/LUMO positions). Experimentally, compare Suzuki-Miyaura coupling rates using para-substituted aryl boronic acids. Steric hindrance from methyl groups may slow kinetics, as seen in analogous trifluoromethyl derivatives .
Q. What mechanisms explain the compound’s stability under acidic vs. basic conditions?
- Methodology : Conduct accelerated stability studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
